molecular formula C17H21N5O3 B2364565 1-benzyl-8-((3-hydroxypropyl)amino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 368433-62-9

1-benzyl-8-((3-hydroxypropyl)amino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2364565
CAS No.: 368433-62-9
M. Wt: 343.387
InChI Key: DVCZYVUYBOVXAK-UHFFFAOYSA-N
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Description

1-benzyl-8-((3-hydroxypropyl)amino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C17H21N5O3 and its molecular weight is 343.387. The purity is usually 95%.
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Scientific Research Applications

Structural and Molecular Characterization

Studies have detailed the geometric and structural properties of compounds closely related to "1-benzyl-8-((3-hydroxypropyl)amino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione." For example, Karczmarzyk et al. (1995) explored the crystal structure of an 8-benzylamino derivative, highlighting the planarity of the fused purine rings and the specific conformations of attached groups, which are crucial for understanding the molecular interactions and potential biological activities of such compounds (Karczmarzyk, Karolak‐Wojciechowska, & Pawłowski, 1995).

Pharmacological Evaluation and Receptor Affinity

Further research has been conducted on derivatives of purine-2,6-dione, aiming at the identification of compounds with potential psychotropic activity. Chłoń-Rzepa et al. (2013) designed a series of 8-aminoalkylamino and 8-arylpiperazinylpropoxy derivatives as potential ligands for serotonin receptors, displaying anxiolytic and antidepressant properties. This highlights the therapeutic potential of such compounds in treating neurodegenerative and psychiatric disorders (Chłoń-Rzepa et al., 2013).

Anti-inflammatory Applications

The anti-inflammatory activities of related compounds have also been studied. Kaminski et al. (1989) synthesized and evaluated a series of substituted analogs for their efficacy in reducing inflammation in a rat model, showing comparable activity to naproxen. This suggests potential applications of such compounds in the development of new anti-inflammatory drugs (Kaminski, Solomon, Conn, Wong, Chiu, Massa, Siegel, & Watnick, 1989).

Synthetic Methods and Chemical Properties

Efforts have been made to improve the synthesis of purine derivatives, enhancing their applicability in drug development. For instance, Linn, McLean, and Kelley (1994) reported on the catalyzed reactions of 2-amino-9-benzyl-6-chloro-9H-purine, providing insights into more efficient synthesis methods that could facilitate the production of purine-based pharmaceuticals (Linn, McLean, & Kelley, 1994).

Properties

IUPAC Name

1-benzyl-8-(3-hydroxypropylamino)-3,7-dimethylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O3/c1-20-13-14(19-16(20)18-9-6-10-23)21(2)17(25)22(15(13)24)11-12-7-4-3-5-8-12/h3-5,7-8,23H,6,9-11H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVCZYVUYBOVXAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(N=C1NCCCO)N(C(=O)N(C2=O)CC3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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